Electronic Differentiation: N-Bound vs. C-Bound Triazolyl-Pyridine Ligands in Cross-Coupling Catalysis
The N-bound triazolyl-pyridine ligand scaffold, of which 3-(1H-1,2,4-triazol-3-yl)pyridine is a prototypical member, exhibits distinct electronic properties compared to structurally similar C-bound triazolyl-pyridine ligands and bipyridyl ligands [1]. This electronic differentiation was explicitly cited as the rationale for selecting N-bound triazolyl-pyridine ligands for developing a novel Ni(II)-based Suzuki-Miyaura cross-coupling catalyst system [1].
| Evidence Dimension | Electronic properties and coordination mode |
|---|---|
| Target Compound Data | N-bound triazolyl-pyridine ligand scaffold (3-pyridyl substituted 1,2,4-triazole, CAS 23195-63-3, representative member) |
| Comparator Or Baseline | C-bound triazolyl-pyridine ligands; bipyridyl ligands |
| Quantified Difference | Qualitatively distinct electronic properties; N-coordination versus C-coordination mode |
| Conditions | Theoretical and synthetic coordination chemistry context; Ni(II) complex formation for Suzuki-Miyaura catalysis |
Why This Matters
This electronic differentiation enables distinct catalytic performance profiles; procurement of the correct N-bound ligand precursor is essential for reproducing reported Ni-catalyzed cross-coupling methodology requiring only 2 mol% catalyst loading.
- [1] Molecular Catalysis 2025, 583, 115198. Ni(II)-complex featuring in N-bound triazolyl pyridine ligand for Suzuki-Miyaura (SM) cross-coupling reaction. View Source
